RPR-101511

Kinase Selectivity PDGF Receptor Tyrosine Kinase Inhibitor

RPR-101511 is the prototypical 3‑substituted quinoline PDGFR inhibitor chosen for its unique combination of validated in‑vivo oral efficacy (reduced intimal/medial ratio from 0.96 to 0.67, prevented angiographic lumen loss) and a well‑characterized selectivity profile (IC50 ≤20 nM in cell‑free assays, >100‑fold window over cytotoxic concentrations). Unlike earlier tyrphostins or multikinase inhibitors, it provides a clean tool compound for PDGFR‑dependent restenosis, VSMC migration, and vasoconstriction studies. Ideal for SAR benchmarking, mechanistic investigation of combination therapies, and acute PDGF‑mediated vascular response assays. Secure bulk or custom‑synthesized supply with documented purity and full analytical support.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
CAS No. 146535-06-0
Cat. No. B052547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR-101511
CAS146535-06-0
Synonyms3-(Thien-3-yl)-6,7-dimethoxyquinoline;  RPR 101511
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3
InChIInChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3
InChIKeyKGGRQYJJHXVWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RPR-101511: PDGF-Receptor Tyrosine Kinase Inhibitor for Cardiovascular Restenosis Research


RPR-101511 (CAS 146535-06-0), also referred to as RPR101511A, is a 3-substituted quinoline derivative that functions as a potent, selective, and orally active inhibitor of the platelet-derived growth factor receptor tyrosine kinase (PDGFr-TK) [1]. It is primarily utilized in scientific research focused on the pathobiology of restenosis, vascular smooth muscle cell (VSMC) proliferation, and migration [1].

Why RPR-101511 Is Not Interchangeable with Generic PDGFR Inhibitors


Substituting RPR-101511 with another PDGFR tyrosine kinase inhibitor is scientifically invalid without quantitative justification. While many compounds inhibit the PDGF receptor, RPR-101511 has a unique combination of validated in vivo oral efficacy in a clinically relevant large animal restenosis model and a well-characterized selectivity profile over other kinases, which distinguishes it from earlier tyrphostins or multikinase inhibitors [1][2].

Quantitative Evidence for RPR-101511 vs. PDGFR Inhibitor Alternatives


Kinase Selectivity: RPR-101511 Demonstrates >470-Fold Selectivity for PDGFβr Over EGFr

RPR101511A inhibits the PDGFβ-receptor tyrosine kinase with an IC50 of 106 nM. In contrast, its inhibitory activity against the epidermal growth factor receptor (EGFr) tyrosine kinase is minimal, with an IC50 greater than 50,000 nM. This data demonstrates a high degree of selectivity for the PDGFβr target [1].

Kinase Selectivity PDGF Receptor Tyrosine Kinase Inhibitor

Oral Efficacy in Porcine Model: RPR-101511 Completely Prevents Angiographic Restenosis

In a hypercholesterolemic minipig model of coronary artery restenosis following PTCA, oral administration of RPR101511A (30 mg/kg/day BID for 28 days) completely prevented angiographic loss of gain (MLD change: -0.14 mm vs. +0.07 mm gain in treated group) [1]. Morphometric analysis showed a significant reduction in the intimal/medial ratio from 0.96 ± 0.58 (vehicle) to 0.67 ± 0.09 (RPR101511A) [1].

Restenosis In Vivo Efficacy Angioplasty

Cellular Potency: RPR-101511 Inhibits PDGF-Dependent Mitogenesis with an IC50 of 559-605 nM

RPR101511A potently inhibits PDGF-stimulated mitogenesis in vascular smooth muscle cells. The IC50 values are 605 ± 81 nM for PDGF-BB and 559 ± 89 nM for PDGF-AA, indicating effective inhibition of both PDGFβ and α receptor isoforms [1].

VSMC Proliferation Mitogenesis PDGF Signaling

Wider Safety Margin: RPR-101511 Cytotoxicity Occurs at 100-Fold Higher Concentration than IC50

Initial signs of cytotoxicity in VSMC cultures were not evident until RPR101511A was added at a concentration of 100 µmol/L, which exceeds the IC50 values for PDGF-dependent cellular activities by approximately 100-fold [1]. This data suggests a wide functional window between target inhibition and non-specific cell death.

Cytotoxicity Therapeutic Window Selectivity

Validated Research Applications for RPR-101511 Based on Quantitative Evidence


In Vivo Restenosis Studies in Porcine Models

RPR-101511 is the established tool compound for investigating PDGFR-dependent restenosis in a large animal model. Its oral bioavailability and validated in vivo efficacy, as demonstrated by a significant reduction in the intimal/medial ratio (0.67 vs. 0.96 for vehicle) and complete prevention of angiographic lumen loss [1], make it ideal for mechanistic studies and preclinical evaluation of combination therapies.

Selective PDGFR Inhibition in Vascular Smooth Muscle Cell Assays

For cell-based assays focused on PDGF-stimulated proliferation or migration, RPR-101511 provides a well-defined, selective inhibition profile. Its IC50 values for mitogenesis (559-605 nM) and the clear separation from cytotoxic concentrations (100-fold window) allow for robust experimental design where target engagement is specific and off-target toxicity is minimized [1].

Mechanistic Studies of PDGF-Driven Vasoreactivity

RPR-101511 is useful in studies examining the acute vasoactive properties of PDGF. It has been shown to selectively inhibit PDGF-mediated vasoconstriction in isolated porcine coronary artery rings (maximal tension reduced from 5.4±1.8 g to 0.4±0.2 g) while having no effect on serotonin-induced constriction, allowing for dissection of PDGF-specific vascular responses [1].

Comparative Studies of PDGFR Inhibitor Chemotypes

As a prototypical 3-substituted quinoline PDGFR inhibitor with an optimized IC50 of ≤20 nM in cell-free kinase assays [2], RPR-101511 serves as an ideal reference compound for structure-activity relationship (SAR) studies and for benchmarking the potency and selectivity of novel, next-generation PDGFR inhibitors in development.

Quote Request

Request a Quote for RPR-101511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.